molecular formula C10H20O2 B045983 Ethyl octanoate CAS No. 106-32-1

Ethyl octanoate

Cat. No. B045983
CAS RN: 106-32-1
M. Wt: 172.26 g/mol
InChI Key: YYZUSRORWSJGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06288086B1

Procedure details

2-4-Methoxy-phenylsulfanyl)-octanoic acid ethyl ester was prepared according to the general method as outlined in example 9. Starting from ethyl-2-bromooctanoate (11.8 g, 47.3 mmol) and 4-methoxythiophenol (6 g, 43 mmol). Yield: 7.24 g (57%); clear oil; MS: 311.2 (M+H)+, 2-4-Methoxy-benzenesulfonyl)-octanoic acid ethyl ester was prepared according to the general method as outlined in example 9. Starting from 2-(4-methoxy-phenylsulfanyl)-octanoic acid ethyl ester (4.0 g, 13.6 mmol). Yield 3.7 g (83%); clear oil; MS: 343.3 (M+H)+.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
2-(4-methoxy-phenylsulfanyl)-octanoic acid ethyl ester
Quantity
4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[CH:5](Br)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH3:2].COC1C=CC(S)=CC=1.C(OC(=O)C(SC1C=CC(OC)=CC=1)CCCCCC)C>>[CH2:1]([O:3][C:4](=[O:13])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH3:2]

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C)OC(C(CCCCCC)Br)=O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S
Step Three
Name
2-(4-methoxy-phenylsulfanyl)-octanoic acid ethyl ester
Quantity
4 g
Type
reactant
Smiles
C(C)OC(C(CCCCCC)SC1=CC=C(C=C1)OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-4-Methoxy-phenylsulfanyl)-octanoic acid ethyl ester was prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.